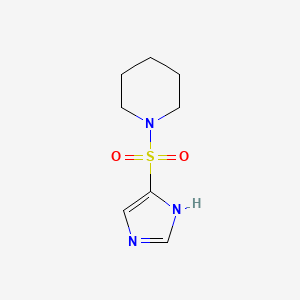

1-(1H-imidazole-4-sulfonyl)piperidine

Description

1-(1H-imidazole-4-sulfonyl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Properties

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c12-14(13,8-6-9-7-10-8)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJGSBBFUYFEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913488-35-4 | |

| Record name | 1-(1H-imidazole-4-sulfonyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups. Industrial production methods may involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide bridge serves as a key reactive site, enabling displacement reactions under basic or nucleophilic conditions:

Example reaction:

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

-

Nitrogen Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the imidazole N-1 position under basic conditions to form quaternary ammonium salts .

-

Metal Coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via the imidazole nitrogen, forming complexes with potential catalytic activity .

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides to generate imidazo[1,2-d]isoxazolines, though yields depend on steric hindrance from the sulfonyl group .

Piperidine Ring Reactions

The secondary amine in piperidine undergoes typical amine chemistry:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acylation | Acid chlorides/anhydrides, base | N-acylated piperidine derivatives |

| Sulfonylation | Sulfonyl chlorides | Bis-sulfonamide products |

| Quaternary Salt Formation | Alkyl halides, heat | Piperidinium salts |

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing sulfur dioxide and forming imidazole-piperidine fused byproducts .

-

Photochemical Reactivity : UV exposure induces sulfonyl bond cleavage, producing radicals detectable via EPR spectroscopy.

Key Research Findings Table

Scientific Research Applications

Table 1: Synthetic Pathways for 1-(1H-imidazole-4-sulfonyl)piperidine

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Piperidine + Imidazole derivative | Heat, solvent | 1-(1H-imidazole-4-sulfonyl)piperidine |

| 2 | 1-(1H-imidazole-4-sulfonyl)piperidine + Electrophiles | Nucleophilic substitution | Modified derivatives |

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of imidazole and piperidine possess diverse pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to 1-(1H-imidazole-4-sulfonyl)piperidine have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Some studies have reported that imidazole-containing compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory agents .

Case Studies

Several studies highlight the therapeutic potential of imidazole derivatives:

- A study focused on imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism involved apoptosis induction in cancer cells .

- Another investigation explored the use of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations significantly lower than existing treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(1H-imidazole-4-sulfonyl)piperidine is crucial for optimizing its biological activity. Modifications to the piperidine ring or the sulfonamide group can enhance potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on piperidine | Increased lipophilicity and cellular uptake |

| Variation in sulfonyl group | Altered binding affinity to biological targets |

Mechanism of Action

The mechanism by which 1-(1H-imidazole-4-sulfonyl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(1H-imidazole-4-sulfonyl)piperidine can be compared with other imidazole and piperidine derivatives:

Imidazole Derivatives: Compounds such as metronidazole and tinidazole are well-known for their antimicrobial properties.

Piperidine Derivatives: Piperidine itself is a key component in many pharmaceuticals, including antihistamines and antipsychotics.

The uniqueness of 1-(1H-imidazole-4-sulfonyl)piperidine lies in its dual functionality, combining the properties of both imidazole and piperidine rings, which can lead to a broader range of applications and interactions.

Biological Activity

1-(1H-imidazole-4-sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to an imidazole moiety with a sulfonyl group, which is crucial for its biological interactions. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of 1-(1H-imidazole-4-sulfonyl)piperidine is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The imidazole ring participates in hydrogen bonding and π-π interactions, influencing various biochemical pathways.

- Receptor Modulation : The compound may mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on proteins, thereby modulating their activity .

Biological Activities

Research indicates that 1-(1H-imidazole-4-sulfonyl)piperidine exhibits a range of biological activities:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 1-(1H-imidazole-4-sulfonyl)piperidine demonstrate significant antibacterial and antifungal activities. For instance, derivatives have shown effective inhibition against various pathogens, including resistant strains .

Anticancer Activity

Recent investigations into the anticancer potential of imidazole derivatives have revealed promising results. In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer), with IC50 values indicating potency comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1H-imidazole-4-sulfonyl)piperidine | MCF-7 | 7.9 |

| Cisplatin | MCF-7 | 9.75 |

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, with studies indicating that it can inhibit pro-inflammatory cytokine production. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

- Study on Anticancer Activity : A series of imidazole derivatives were synthesized and tested against the MCF-7 cell line. The most potent compound showed an IC50 value of 7.9 µM, demonstrating significant selectivity over normal fibroblast cells .

- Antimicrobial Efficacy : In a comparative study, various imidazole derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Inflammation Model : In vivo studies using animal models demonstrated that the administration of 1-(1H-imidazole-4-sulfonyl)piperidine significantly reduced inflammation markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.